
4-methoxy-1H-indazol-5-ol
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Overview
Description
4-methoxy-1H-indazol-5-ol is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Case Studies
Recent studies have highlighted the efficacy of this compound against various cancer cell lines:
-
K562 Cell Line Study :
- IC50 Value : 5.15 µM
- Total Apoptosis Rates :
- At 10 µM: 9.64%
- At 12 µM: 16.59%
- At 14 µM: 37.72%
This data indicates that higher concentrations lead to increased apoptosis rates, confirming its potential as an anticancer agent.
- Breast Cancer Cell Line (4T1) :
Antimicrobial Applications
The antimicrobial properties of 4-methoxy-1H-indazol-5-ol have also been investigated, showing efficacy against various bacterial strains:
Antibacterial Activity
The compound has demonstrated moderate antibacterial activity against several pathogens, making it a candidate for further development in treating infectious diseases. Specific findings include:
Compound | Antibacterial Activity |
---|---|
This compound | Moderate |
Comparison Compound A | High |
Comparison Compound B | Low |
The results indicate that while it may not be the most potent antibacterial agent compared to others, it still holds promise for further research and development .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:
Compound | Anticancer Activity | Antimicrobial Activity |
---|---|---|
This compound | Promising (IC50 = 5.15 µM) | Moderate |
6-Bromo-1H-indazol-3-ol | Moderate | High |
5-(6-Fluoro-1H-indol-1-yl)pentan-1-ol | Low | Moderate |
This comparison highlights how the specific substitution pattern on the indazole ring influences both reactivity and biological activity, emphasizing the potential of this compound in pharmaceutical research .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-methoxy-1H-indazol-5-ol |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-5-4-9-10-6(5)2-3-7(8)11/h2-4,11H,1H3,(H,9,10) |
InChI Key |
CEQIJGMDZJLHJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=NN2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.